molecular formula C22H14F3N3O2 B5486636 2-(5-methoxy-1H-benzimidazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile

2-(5-methoxy-1H-benzimidazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile

Cat. No. B5486636
M. Wt: 409.4 g/mol
InChI Key: HKQOFCXWUAKDJH-UVTDQMKNSA-N
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Description

This compound is a complex organic molecule that includes several functional groups such as a methoxy group, a benzimidazole ring, a trifluoromethyl group, a phenyl ring, a furyl group, and an acrylonitrile group. Each of these groups could potentially contribute to the compound’s overall properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole ring system is a fused aromatic ring that could contribute to the compound’s stability and potentially its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the various functional groups. For example, the benzimidazole ring could contribute to its aromaticity and stability, the methoxy group could influence its polarity, and the trifluoromethyl group could affect its reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzimidazole derivatives have biological activity and are used as pharmaceuticals .

Future Directions

Future studies could focus on synthesizing this compound and studying its properties and potential applications. Given the complexity of its structure, it could have interesting reactivity that could be useful in various fields, such as medicinal chemistry or materials science .

properties

IUPAC Name

(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3N3O2/c1-29-16-5-7-18-19(11-16)28-21(27-18)14(12-26)10-17-6-8-20(30-17)13-3-2-4-15(9-13)22(23,24)25/h2-11H,1H3,(H,27,28)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQOFCXWUAKDJH-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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